Cas no 952183-41-4 (Methyl 5-(4-Bromophenoxy)-2-Furoate)

Methyl 5-(4-Bromophenoxy)-2-Furoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(4-bromophenoxy)-2-furoate
- methyl 5-(4-bromophenoxy)furan-2-carboxylate
- 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester
- SB61497
- CB-0815
- MFCD09607928
- AKOS005072001
- methyl5-(4-bromophenoxy)furan-2-carboxylate
- CS-0330054
- 952183-41-4
- 1853236-30-2
- DB-137436
- 4-(4-Hydroxy-2-methylphenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- DTXSID901195221
- SCHEMBL15881210
- Methyl 5-(4-Bromophenoxy)-2-Furoate
-
- MDL: MFCD09607928
- Inchi: 1S/C12H9BrO4/c1-15-12(14)10-6-7-11(17-10)16-9-4-2-8(13)3-5-9/h2-7H,1H3
- InChI Key: MOZCNDHHYDXMSE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC1=CC=C(C(=O)OC)O1
Computed Properties
- Exact Mass: 295.96842g/mol
- Monoisotopic Mass: 295.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 48.7Ų
Experimental Properties
- Melting Point: 64-66
Methyl 5-(4-Bromophenoxy)-2-Furoate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
Methyl 5-(4-Bromophenoxy)-2-Furoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB256892-500mg |
Methyl 5-(4-bromophenoxy)-2-furoate, 95%; . |
952183-41-4 | 95% | 500mg |
€178.80 | 2025-02-13 | |
abcr | AB256892-1 g |
Methyl 5-(4-bromophenoxy)-2-furoate, 95%; . |
952183-41-4 | 95% | 1 g |
€260.30 | 2023-07-20 | |
Ambeed | A461977-1g |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | 95+% | 1g |
$110.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD200842-1g |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | 95+% | 1g |
¥756.0 | 2024-04-17 | |
Apollo Scientific | OR8515-500mg |
Methyl 5-(4-bromophenoxy)-2-furoate |
952183-41-4 | 95% | 500mg |
£117.00 | 2025-02-20 | |
A2B Chem LLC | AI85372-5mg |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | >95% | 5mg |
$214.00 | 2024-07-18 | |
A2B Chem LLC | AI85372-1g |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | >95% | 1g |
$343.00 | 2024-07-18 | |
A2B Chem LLC | AI85372-10g |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | >95% | 10g |
$1131.00 | 2024-07-18 | |
Apollo Scientific | OR8515-10g |
Methyl 5-(4-bromophenoxy)-2-furoate |
952183-41-4 | 95% | 10g |
£924.00 | 2025-02-20 | |
Chemenu | CM309590-5g |
Methyl 5-(4-bromophenoxy)furan-2-carboxylate |
952183-41-4 | 95% | 5g |
$*** | 2023-05-29 |
Methyl 5-(4-Bromophenoxy)-2-Furoate Related Literature
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on Methyl 5-(4-Bromophenoxy)-2-Furoate
Comprehensive Overview of Methyl 5-(4-Bromophenoxy)-2-Furoate (CAS No. 952183-41-4)
Methyl 5-(4-Bromophenoxy)-2-Furoate (CAS No. 952183-41-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a furoate core linked to a 4-bromophenoxy group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H9BrO4, highlights the presence of bromine, which enhances its reactivity in cross-coupling reactions—a topic frequently searched by chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling.
Recent trends in green chemistry have spurred interest in optimizing the synthesis of Methyl 5-(4-Bromophenoxy)-2-Furoate to minimize environmental impact. Researchers are investigating solvent-free or aqueous-phase methodologies, aligning with the popular search query "sustainable synthesis of brominated compounds." The compound’s lipophilicity and electron-withdrawing characteristics also make it a candidate for drug design, particularly in modulating bioavailability—a key concern in pharmacokinetics studies.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 952183-41-4, as purity is paramount for its applications. Users often search for "HPLC methods for furan derivatives" or "NMR peaks of brominated esters," reflecting the demand for precise analytical data. The compound’s stability under various pH conditions is another area of exploration, addressing queries like "hydrolysis resistance of furoate esters."
In material science, Methyl 5-(4-Bromophenoxy)-2-Furoate has potential applications in designing organic semiconductors due to its conjugated system. This aligns with the rising interest in "organic electronic materials" and "small-molecule dopants." Its thermal stability (often analyzed via TGA) is frequently compared to similar compounds in patent literature, a hotspot for researchers investigating "high-performance polymer additives."
Regulatory compliance for CAS No. 952183-41-4 remains a common query, particularly regarding REACH and FDA guidelines for intermediates. While not classified as hazardous, proper handling protocols are emphasized in safety data sheets (SDS), addressing searches like "safe storage of brominated aromatics." The compound’s structure-activity relationship (SAR) is also a trending topic, especially in forums discussing "furan-based bioactive molecules."
Future research directions may explore Methyl 5-(4-Bromophenoxy)-2-Furoate’s role in catalysis or as a scaffold for heterocyclic expansion—keywords increasingly appearing in academic databases. Its compatibility with continuous flow chemistry systems, a hot topic in "process intensification," further underscores its relevance in modern synthetic strategies.
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